

The Unrivaled Electrophilicity of Trimethyloxonium Tetrafluoroborate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trimethyloxonium tetrafluoroborate

Cat. No.: B1221110

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyloxonium tetrafluoroborate, often referred to as Meerwein's salt, is a powerful and versatile methylating agent renowned for its exceptional electrophilicity.^{[1][2]} Its ability to deliver a methyl group to a wide array of nucleophiles under mild conditions makes it an indispensable tool in modern organic synthesis, particularly in the realms of natural product synthesis and drug development.^{[3][4]} This technical guide provides an in-depth exploration of the core attributes of **trimethyloxonium tetrafluoroborate**, including its reactivity, detailed experimental protocols for its application, and a comparative analysis of its performance.

Physicochemical Properties and Handling

Trimethyloxonium tetrafluoroborate is a white, crystalline solid that is highly reactive and sensitive to moisture.^[5] It should be stored in a cool, dry environment, preferably under an inert atmosphere, to prevent decomposition.^[1] Despite its reactivity, it can be handled in the open atmosphere for brief periods, a notable advantage over other potent alkylating agents.^[6]

Table 1: Physicochemical Properties of **Trimethyloxonium Tetrafluoroborate**

Property	Value	Reference
Chemical Formula	$[(\text{CH}_3)_3\text{O}]^+[\text{BF}_4]^-$	[5]
Molar Mass	147.91 g/mol	[1]
Appearance	White crystalline solid	[5]
Melting Point	179.6–180.0 °C (decomposes)	[1]
Solubility	Soluble in nitromethane and liquid sulfur dioxide; suspension in dichloromethane and dichloroethane.	[6]

Electrophilicity and Reactivity

Trimethyloxonium tetrafluoroborate is among the most powerful commercially available electrophilic methylating agents.[1] Its high reactivity stems from the potent electrophilic nature of the trimethyloxonium cation, which readily transfers a methyl group to a wide range of nucleophiles in an $\text{S}_{\text{N}}2$ fashion. The driving force for this reaction is the formation of the volatile and stable leaving group, dimethyl ether.

It is considered a more potent methylating agent than traditional reagents like methyl iodide and dimethyl sulfate.[7] This enhanced reactivity allows for the methylation of even weakly nucleophilic functional groups.[6]

Experimental Data: A Comparative Overview

The following tables summarize the yield of methylation reactions using **trimethyloxonium tetrafluoroborate** across various classes of organic compounds.

Table 2: O-Methylation of Phenolic Compounds

Substrate	Product	Yield (%)	Reference
2-Chlorophenol	2-Chloroanisole	Not specified	[8]
2,4-Dichlorophenol	2,4-Dichloroanisole	Not specified	[8]
2,4,6-Trichlorophenol	2,4,6-Trichloroanisole	Not specified	[8]
Pentachlorophenol	Pentachloroanisole	Not specified	[8]
Triclosan	Methyl triclosan	Not specified	[8]

Table 3: Conversion of Tertiary Amides to Methyl Esters

Substrate (Tertiary Aryl Amide)	Product (Methyl Ester)	Yield (%)	Reference
N,N-Dimethylbenzamide	Methyl benzoate	Very good	[3][9]
N,N-Diethylbenzamide	Methyl benzoate	Very good	[3][9]
N,N-Diisopropylbenzamide	Methyl benzoate	Very good	[3][9]

Note: This method is generally not applicable to aliphatic amides.[3][9]

Table 4: O-Methylation of Lactams, Quinolones, and Acridones

Substrate	Product	Yield (%)	Reference
(Z)-5-(1-Phenylmethylidene)-4-methoxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester	(Z)-2,4-Dimethoxy-5-(1-phenylmethylidene)-5H-pyrrole-3-carboxylic acid methyl ester	40	[10]
(Z)-5-(1-Bromo-1-phenylmethylidene)-4-methoxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester	(Z)-5-(1-Bromo-1-phenylmethylidene)-2,4-dimethoxy-5H-pyrrole-3-carboxylic acid methyl ester	50	[10]
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid methyl ester	2-Methoxy-4-methylquinoline-3-carboxylic acid methyl ester	High	[2]
Acridone	9-Methoxyacridine	Low	[2]

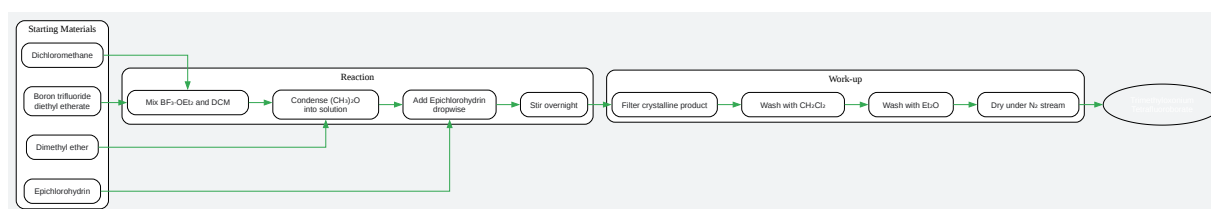
Table 5: Esterification of Carboxylic Acids

Substrate	Product	Yield (%)	Reference
Protohemin IX	Protohemin IX dimethyl ester	High	[11]
Hematohemin	Hematohemin dimethyl ester	High	[11]
Heme a	Heme a dimethyl ester	High	[11]

Key Experimental Protocols

Synthesis of Trimethyloxonium Tetrafluoroborate

This protocol is adapted from Organic Syntheses.[\[6\]](#)

Workflow for the Synthesis of **Trimethyloxonium Tetrafluoroborate**[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **trimethyloxonium tetrafluoroborate**.

Procedure:

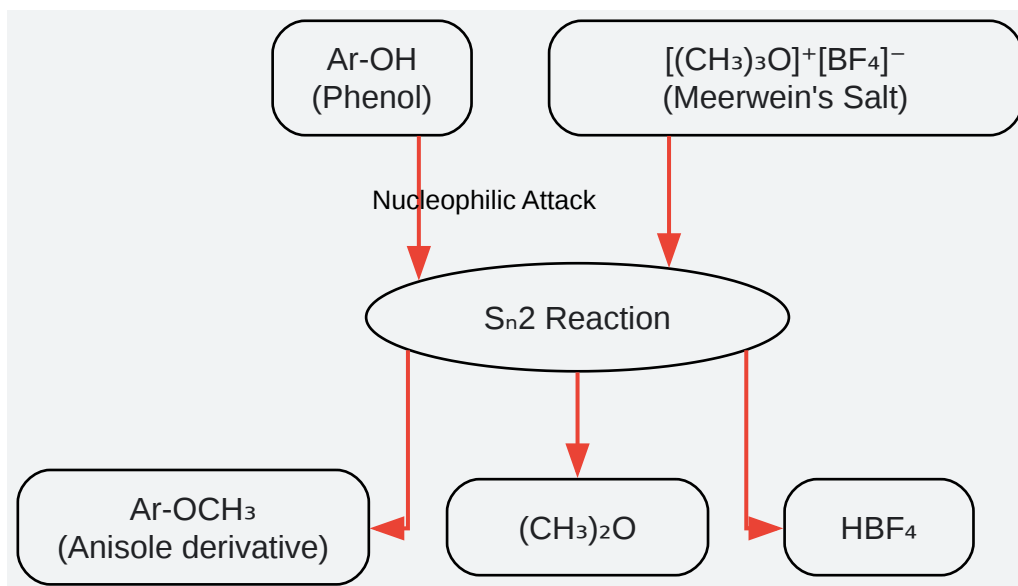
- **Apparatus Setup:** A three-necked flask is fitted with a mechanical stirrer, a Dewar condenser connected to a nitrogen source, and a gas inlet tube.
- **Initial Charging:** The flask is charged with dichloromethane and boron trifluoride diethyl etherate.
- **Introduction of Dimethyl Ether:** A nitrogen atmosphere is established, and the condenser is cooled with a dry ice-acetone bath. Dimethyl ether is then passed into the solution.
- **Addition of Epichlorohydrin:** The gas inlet tube is replaced with a dropping funnel, and epichlorohydrin is added dropwise with vigorous stirring.

- Reaction: The mixture is stirred overnight under a nitrogen atmosphere.
- Isolation: The supernatant liquid is removed from the crystalline product via a filter stick.
- Washing and Drying: The solid is washed sequentially with anhydrous dichloromethane and diethyl ether. The product is then dried under a stream of nitrogen to yield white crystalline **trimethyloxonium tetrafluoroborate**.

O-Methylation of Phenols

This protocol is a general procedure based on the methylation of chlorophenols.[8][12]

Reaction Scheme for O-Methylation of a Phenol



[Click to download full resolution via product page](#)

Caption: General reaction scheme for the O-methylation of a phenol.

Procedure:

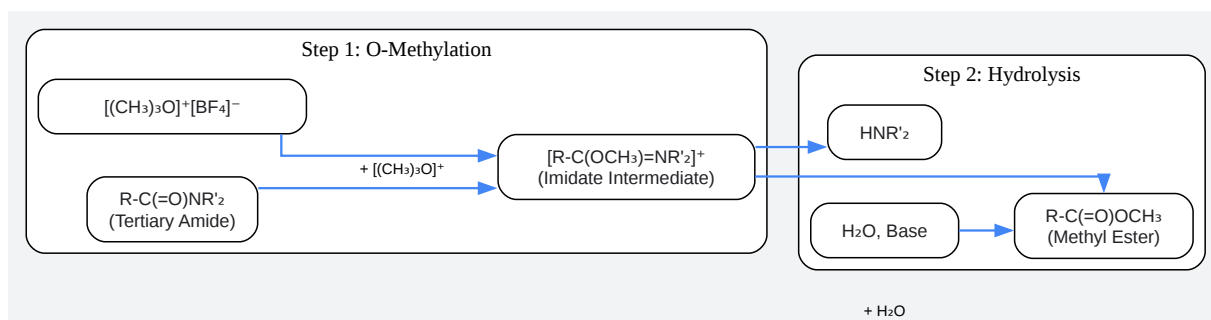
- Dissolution: The phenolic substrate is dissolved in a suitable solvent, such as dichloromethane.
- Addition of Methylating Agent: **Trimethyloxonium tetrafluoroborate** is added to the solution at ambient temperature.

- **Reaction:** The reaction mixture is stirred until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC-MS).
- **Work-up:** The reaction is quenched by the addition of a mild base, such as sodium bicarbonate solution.
- **Extraction:** The product is extracted into an organic solvent.
- **Purification:** The combined organic layers are dried and concentrated. The crude product is then purified by a suitable method, such as column chromatography.

Conversion of Tertiary Amides to Methyl Esters

This one-pot, two-step procedure is effective for the conversion of tertiary aryl amides to their corresponding methyl esters.^{[3][9]}

Mechanism for the Conversion of a Tertiary Amide to a Methyl Ester



[Click to download full resolution via product page](#)

Caption: Two-step mechanism for converting tertiary amides to methyl esters.

Procedure:

- Imidate Formation: The tertiary amide is treated with **trimethyloxonium tetrafluoroborate** in a suitable solvent to form the imidate intermediate.
- Hydrolysis: The reaction mixture is then treated with an aqueous solution of sodium bicarbonate to hydrolyze the imidate.
- Work-up and Purification: The product is extracted, and the crude methyl ester is purified.

Conclusion

Trimethyloxonium tetrafluoroborate is a highly effective and powerful methylating agent with broad applicability in organic synthesis. Its ability to methylate a wide range of functional groups, including those with low nucleophilicity, under mild conditions makes it a valuable reagent for complex molecular construction. The experimental protocols provided herein offer a practical guide for its synthesis and application, empowering researchers and drug development professionals to leverage its potent electrophilicity in their synthetic endeavors. As with all highly reactive reagents, appropriate safety precautions should be taken during its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Synthesis and application of Trimethyloxonium Tetrafluoroborate_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Trimethyloxonium-mediated methylation strategies for the rapid and simultaneous analysis of chlorinated phenols in various soils by electron impact gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. Trimethyloxonium-mediated methylation strategies for the rapid and simultaneous analysis of chlorinated phenols in various soils by electron impact gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Unrivaled Electrophilicity of Trimethyloxonium Tetrafluoroborate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221110#electrophilicity-of-trimethyloxonium-tetrafluoroborate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com